tert-Butyl (8-chloroisoquinolin-3-yl)carbamate
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Overview
Description
tert-Butyl (8-chloroisoquinolin-3-yl)carbamate is a chemical compound with the molecular formula C14H15ClN2O2 and a molecular weight of 278.73 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to an 8-chloroisoquinoline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl (8-chloroisoquinolin-3-yl)carbamate typically involves the reaction of 8-chloroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl (8-chloroisoquinolin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the isoquinoline ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The isoquinoline ring can be oxidized or reduced to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
tert-Butyl (8-chloroisoquinolin-3-yl)carbamate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a protecting group for amines in organic synthesis.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of tert-Butyl (8-chloroisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The isoquinoline moiety can interact with aromatic residues in protein binding sites, affecting the function of the target protein .
Comparison with Similar Compounds
tert-Butyl (8-chloroisoquinolin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (8-bromoisoquinolin-3-yl)carbamate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
tert-Butyl (3-chloroisoquinolin-5-yl)carbamate: The position of the chlorine atom on the isoquinoline ring is different, which can affect the compound’s chemical properties and applications.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Different core structure (piperidine vs.
Properties
Molecular Formula |
C14H15ClN2O2 |
---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
tert-butyl N-(8-chloroisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-12-7-9-5-4-6-11(15)10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
MSYYESCLDNSMGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C(=C1)C=CC=C2Cl |
Origin of Product |
United States |
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